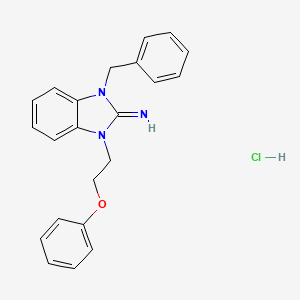
1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPEI and is a benzimidazole derivative.
Mécanisme D'action
The mechanism of action of BPEI is not fully understood. However, it is believed that BPEI exerts its effects by inhibiting the proliferation of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BPEI has been found to have minimal toxicity in vitro and in vivo studies. In addition, BPEI has been shown to induce apoptosis in cancer cells and disrupt bacterial and fungal cell membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPEI in lab experiments is its relatively simple synthesis method and high purity product yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of BPEI. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug delivery system for targeted cancer therapy. Additionally, BPEI could be further developed as an antibacterial and antifungal agent for the treatment of infectious diseases.
Conclusion:
In conclusion, 1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has shown potential in various scientific research applications. Its relatively simple synthesis method and high purity product yield make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
The synthesis method of BPEI involves the reaction of 1,2-phenylenediamine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with 2-phenoxyethanol to obtain BPEI hydrochloride. The synthesis process is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
BPEI has shown potential in various scientific research applications, including cancer therapy, antibacterial activity, and antifungal activity. In cancer therapy, BPEI has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BPEI has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BPEI has shown antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O.ClH/c23-22-24(15-16-26-19-11-5-2-6-12-19)20-13-7-8-14-21(20)25(22)17-18-9-3-1-4-10-18;/h1-14,23H,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYLCIESMROJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)
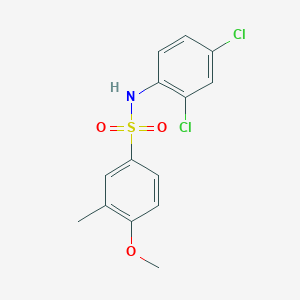
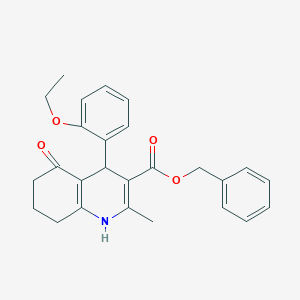
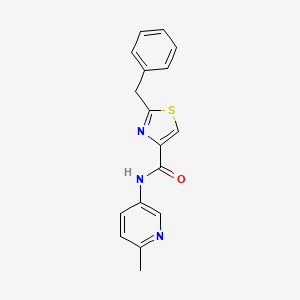
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4997658.png)

![2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4997713.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)
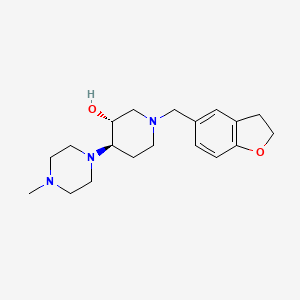
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![methyl 4-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997757.png)